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molecular formula C9H9BrO3 B8341903 3-Bromo-5-[1,3]dioxolan-2-yl-phenol

3-Bromo-5-[1,3]dioxolan-2-yl-phenol

Cat. No. B8341903
M. Wt: 245.07 g/mol
InChI Key: ACZCYMBZIVORET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07645753B2

Procedure details

To a solution of 2-(3,5-dibromo-phenyl)-[1,3]dioxolane (20.25 g, 65.75 mmol, 1.0 equiv) in anhydrous THF (200 mL) was added n-BuLi (45.2 mL, 72.33 mmol, 1.1 equiv, 1.6 M solution in hexane) at −78° C. under Ar. After stirring the reaction mixture for 30 min, trimethyl borate (7.33 mL, 6.83 g, 65.75 mmol, 1.0 equiv) was added rapidly and the reaction allowed to come to 0° C. over a time period of 4 h. A solution of conc. acetic acid (5.64 mL, 5.92 g, 98.63 mmol, 1.5 equiv) was slowly added followed by addition of a solution of 35% hydrogen peroxide in water (6.3 mL, 7.03 g, 72.33 mmol, 1.1 equiv) and the reaction mixture kept at 0° C. for 30 min. After stirring at rt for an additional 4 h, the reaction was extracted with ethyl actetate (3×200 mL), the combined organic phases washed with water, dried over MgSO4 and concentrated by evaporation under reduced pressure. The title compound was obtained in quantitative yield (16.1 g). MS (EI): 245.0 [M]+.
Quantity
20.25 g
Type
reactant
Reaction Step One
Quantity
45.2 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
7.33 mL
Type
reactant
Reaction Step Two
Quantity
5.64 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
6.3 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:9]2[O:13][CH2:12][CH2:11][O:10]2)[CH:5]=[C:6](Br)[CH:7]=1.[Li]CCCC.B(OC)(OC)[O:20]C.C(O)(=O)C.OO.O>C1COCC1>[Br:1][C:2]1[CH:7]=[C:6]([OH:20])[CH:5]=[C:4]([CH:9]2[O:13][CH2:12][CH2:11][O:10]2)[CH:3]=1

Inputs

Step One
Name
Quantity
20.25 g
Type
reactant
Smiles
BrC=1C=C(C=C(C1)Br)C1OCCO1
Name
Quantity
45.2 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
7.33 mL
Type
reactant
Smiles
B(OC)(OC)OC
Step Three
Name
Quantity
5.64 mL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Name
Quantity
6.3 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring the reaction mixture for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to come to 0° C. over a time period of 4 h
Duration
4 h
WAIT
Type
WAIT
Details
the reaction mixture kept at 0° C. for 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
After stirring at rt for an additional 4 h
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
the reaction was extracted with ethyl actetate (3×200 mL)
WASH
Type
WASH
Details
the combined organic phases washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=C(C=C(C1)C1OCCO1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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